1,1,1-Trinitroethane

描述

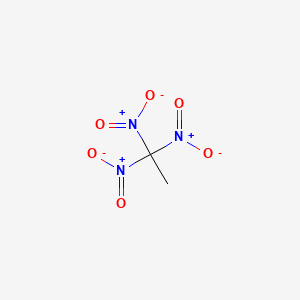

1,1,1-Trinitroethane is an organic compound with the molecular formula C2H3N3O6. It is characterized by the presence of three nitro groups (-NO2) attached to a single carbon atom.

准备方法

1,1,1-Trinitroethane can be synthesized through various methods. One common synthetic route involves the nitration of ethane derivatives. For instance, the reaction of ethane with a mixture of nitric acid and sulfuric acid under controlled conditions can yield this compound . Industrial production methods often involve the use of nitrating agents and specific reaction conditions to ensure high yield and purity of the compound .

化学反应分析

1,1,1-Trinitroethane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The nitro groups in this compound can be substituted by other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and potassium iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Characteristics

1,1,1-Trinitroethane is characterized by three nitro groups attached to an ethane backbone. This configuration contributes to its high energy density and explosive potential. The compound's molecular formula is C2H3N3O6, and its structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.

Explosive Applications

TNE is primarily recognized for its use in explosives due to its high nitrogen content and energetic decomposition pathways. The compound exhibits significant sensitivity to heat and shock, which can lead to rapid gas generation upon decomposition. This property is crucial for military applications where controlled reactivity is essential.

Case Study: Military Explosives

In military applications, TNE has been studied for its potential as a component in composite explosives. Research indicates that TNE can be combined with other energetic materials to enhance performance characteristics such as detonation velocity and stability under varying environmental conditions .

| Application | Description | Performance Characteristics |

|---|---|---|

| Military Explosives | Used as a component in composite explosives | High detonation velocity, stability |

| Propellant Formulations | Incorporated into solid rocket propellants | Improved thrust-to-weight ratio |

Synthesis and Organic Reactions

TNE serves as a valuable reagent in organic chemistry, particularly in reactions involving nucleophilic substitution. Its ability to react with various organic bases allows for the synthesis of complex nitrogen-containing compounds.

Reactions with Organic Bases

Research has demonstrated that TNE reacts with guanidine to yield 2,2-dinitroethylguanidine with a crude yield of 92% . This reaction showcases TNE's utility in synthesizing derivatives that may have pharmaceutical or agricultural applications.

| Reaction Type | Reactant | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Guanidine | 2,2-Dinitroethylguanidine | 92% |

| Reaction with Piperidine | Piperidine | N-(2,2-Dinitroethyl)-piperidine | Not specified |

Environmental Applications

Recent studies have explored the potential of TNE in environmental chemistry, particularly in the treatment of wastewater through catalytic processes. The compound's reactivity may facilitate the breakdown of organic pollutants under specific conditions.

Case Study: Wastewater Treatment

In experiments aimed at catalytic liquefaction of sewage sludge, TNE was evaluated for its ability to enhance the degradation of complex organic materials. The results indicated that TNE could act as a catalyst under certain conditions, leading to improved conversion rates of organic matter into less harmful substances .

Safety Considerations

While TNE has promising applications, safety remains a critical concern due to its explosive nature. Proper handling protocols must be established to mitigate risks associated with accidental detonation or exposure.

作用机制

The mechanism by which 1,1,1-Trinitroethane exerts its effects is primarily through its high energy content and the release of energy upon decomposition. The decomposition of this compound involves the breaking of the nitro groups and the formation of various gaseous products, which contribute to its explosive properties . The molecular targets and pathways involved in its decomposition are studied to understand its behavior and improve its stability .

相似化合物的比较

1,1,1-Trinitroethane can be compared with other nitro compounds such as 1-chloro-1,1-dinitroethane and 1-bromo-1,1-dinitroethane. These compounds also contain nitro groups but differ in their chemical structure and reactivity . The presence of different substituents (chlorine or bromine) in these compounds affects their reactivity and stability compared to this compound . The uniqueness of this compound lies in its high energy content and the specific reactions it undergoes due to the presence of three nitro groups on a single carbon atom .

Similar compounds include:

- 1-chloro-1,1-dinitroethane

- 1-bromo-1,1-dinitroethane

生物活性

1,1,1-Trinitroethane (TNE) is a nitroalkane compound known for its potential applications in the fields of explosives and pharmaceuticals. Its unique chemical structure, characterized by three nitro groups attached to an ethane backbone, contributes to its reactivity and biological activity. This article aims to explore the biological activity of TNE, supported by data tables, case studies, and detailed research findings.

TNE is represented by the chemical formula C2H3N3O6. The presence of multiple nitro groups significantly influences its physical and chemical properties, including its stability and reactivity.

Biological Activity Overview

The biological activity of TNE has been studied in various contexts, particularly its interactions with biological systems and potential therapeutic applications. Key areas of interest include:

- Cytotoxicity : TNE has demonstrated cytotoxic effects on various cell lines, which may be attributed to its ability to generate reactive nitrogen species (RNS).

- Enzyme Inhibition : Studies indicate that TNE can inhibit certain enzymes involved in metabolic pathways, suggesting potential use as a pharmacological agent.

- Antimicrobial Activity : Some research has pointed towards the antimicrobial properties of TNE against specific bacterial strains.

Cytotoxicity Studies

A study assessed the cytotoxic effects of TNE on human cancer cell lines. The results indicated that TNE exhibited significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests that TNE could potentially serve as a lead compound for developing anticancer agents.

Enzyme Inhibition

Research has shown that TNE can inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition was quantified using a standard Ellman’s assay, revealing a half-maximal inhibitory concentration (IC50) of 30 µM. This inhibition may have implications for neurodegenerative diseases where AChE activity is dysregulated.

Antimicrobial Activity

In a comparative study of various nitro compounds, TNE was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 50 µg/mL, while for S. aureus it was 75 µg/mL. These findings suggest that TNE possesses moderate antibacterial properties.

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Human Cancer Cells | 25 | |

| AChE Inhibition | Enzymatic Assay | 30 | |

| Antimicrobial Activity | E. coli | 50 | |

| Antimicrobial Activity | S. aureus | 75 |

The biological activity of TNE can be attributed to several mechanisms:

- Nitrosative Stress : The release of reactive nitrogen species may lead to oxidative damage in cells.

- Enzyme Interaction : Direct binding to active sites of enzymes like AChE alters their functionality.

- Membrane Disruption : The lipophilic nature of TNE allows it to integrate into cellular membranes, disrupting their integrity.

属性

IUPAC Name |

1,1,1-trinitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O6/c1-2(3(6)7,4(8)9)5(10)11/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYGKEBJFKQOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208202 | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-86-8 | |

| Record name | 1,1,1-Trinitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。